

A Spectroscopic Comparison of Ethyl 6-chloronicotinate and Its Derivatives

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Compound of Interest

Compound Name: Ethyl 6-chloronicotinate

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This guide provides a detailed spectroscopic comparison of **ethyl 6-chloronicotinate** with its parent compound, ethyl nicotinate, and a closely related derivative, **methyl 6-chloronicotinate**. The objective is to offer a clear, data-driven reference for the identification, characterization, and quality control of these compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The supporting experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 6-chloronicotinate**, ethyl nicotinate, and **methyl 6-chloronicotinate**. This allows for a direct comparison of the influence of the chloro-substituent and the ester group on the spectral properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound	H-2	H-4	H-5	-OCH ₂ C H ₃ (q)	-OCH ₂ C H ₃ (t)	-OCH ₃ (s)	Solvent
Ethyl 6-chloronicotinate (Predicted)	~8.3 (s)	-	~6.5 (s)	~4.3	~1.3	-	-
Ethyl nicotinate [1][2]	9.22 (s)	8.29 (dt)	7.39 (dd)	4.40 (q)	1.41 (t)	-	CDCl ₃
Methyl 6-chloronicotinate	8.89 (d)	8.19 (dd)	7.46 (d)	-	-	3.95 (s)	CDCl ₃

Note: Experimental data for **Ethyl 6-chloronicotinate** was not readily available. The provided data is based on predicted values and should be used as a reference.[3]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	C-2	C-3	C-4	C-5	C-6	C=O	-OCH 2-	-OCH 3	-CH ₃	Solvent
Ethyl 6-chloro nicotinate[4]	151.7	127.3	139.5	124.0	152.0	164.1	62.0	-	14.2	DMSO-d ₆
Ethyl nicotinate[1][5]	153.37	126.40	136.93	123.27	150.94	165.19	61.39	-	14.29	CDCl ₃
Methyl 6-chloro nicotinate[6]	151.8	127.0	139.3	124.3	151.8	164.4	-	52.8	-	DMSO-d ₆

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-Cl Stretch	Aromatic C=C Stretch	Aromatic C-H Stretch
Ethyl 6-chloronicotinate[4]	~1720	~1290, ~1100	~740	~1580, ~1470	~3090
Ethyl nicotinate[7]	1725	1290, 1109	-	1591, 1434	3060
Methyl 6-chloronicotinate[8]	1725	1295, 1115	745	1585, 1475	3095

Mass Spectrometry Data

Table 4: Mass Spectrometry m/z Values

Compound	Molecular Ion [M] ⁺	Key Fragments
Ethyl 6-chloronicotinate	185/187 (Cl isotope pattern)	156/158 ([M-C ₂ H ₅] ⁺), 140/142 ([M-OC ₂ H ₅] ⁺), 112/114
Ethyl nicotinate[1][9]	151	123 ([M-C ₂ H ₄] ⁺), 106 ([M-OC ₂ H ₅] ⁺), 78
Methyl 6-chloronicotinate[6][8]	171/173 (Cl isotope pattern)	140/142 ([M-OCH ₃] ⁺), 112/114

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and consistency in data acquisition.

NMR Spectroscopy

A high-resolution NMR spectrometer (300 MHz or higher) is recommended for detailed analysis.

- Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[3]
- ^1H NMR Data Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typically, 8 to 16 scans are sufficient for a sample of moderate concentration.[3]
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - For liquid samples (like ethyl nicotinate), a thin film can be prepared between two NaCl or KBr plates.
 - For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
- Data Acquisition:
 - Record the spectrum typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

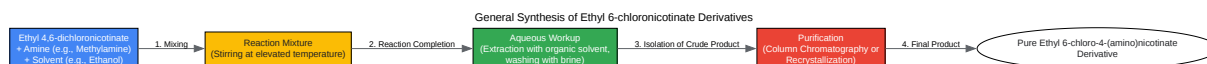
- Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction:
 - Samples can be introduced directly via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- Ionization:
 - Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.
- Analysis:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis of **ethyl 6-chloronicotinate** derivatives, specifically the conversion of a di-chloro precursor to a mono-chloro amino derivative, which is a common synthetic route in medicinal chemistry.[10][11]



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Caption: General experimental workflow for the synthesis of an **ethyl 6-chloronicotinate** derivative.

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